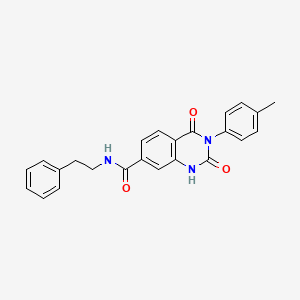

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

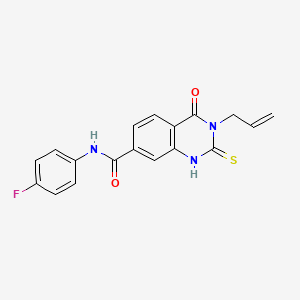

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD is a member of the isonicotinamide family, which has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Spirocyclic Compound Formation

- Research Context: The formation of spirocyclic compounds through cyclisation is a significant area of study in organic chemistry. Isonicotinamides, similar to N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide, undergo cyclisation to produce spirocyclic or doubly spirocyclic compounds, where both nucleophilic and electrophilic heterocycles are dearomatised. This process is important in the synthesis of complex organic compounds.

- Reference: Brice & Clayden (2009).

Bioactive N-Acylphenolamine Formation

- Research Context: The transformation of acetaminophen into bioactive compounds within the nervous system is a key area of pharmacological research. Acetaminophen, through a process of deacetylation and conjugation with arachidonic acid, forms potent TRPV1 agonists like N-arachidonoylphenolamine (AM404). This process involves enzymes such as fatty acid amide hydrolase and is crucial in the pain and thermoregulatory pathways.

- Reference: Högestätt et al. (2005).

Acetaminophen Metabolism Analysis

- Research Context: Understanding the metabolism of acetaminophen is crucial for both clinical and pharmaceutical applications. High-resolution liquid chromatography has been used to identify various metabolites of acetaminophen in human physiology, providing insights into its metabolic pathways and potential interactions with other substances.

- Reference: Mrochek et al. (1974).

Chemoselective Acetylation in Drug Synthesis

- Research Context: Chemoselective acetylation, a process relevant to the synthesis of N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide, is instrumental in creating intermediates for drugs like antimalarial medications. This process, utilizing catalysts like Novozym 435, highlights the importance of selective chemical reactions in pharmaceutical development.

- Reference: Magadum & Yadav (2018).

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-2-cyclopentyloxypyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13(23)21-15-5-4-6-16(12-15)22-19(24)14-9-10-20-18(11-14)25-17-7-2-3-8-17/h4-6,9-12,17H,2-3,7-8H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUQPDNOUZNIIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

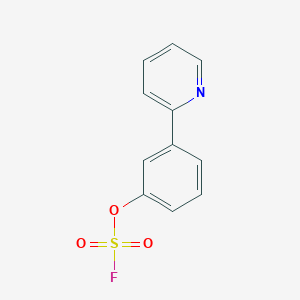

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)